

Spectroscopic and Analytical Profiling of Ciprofibrate Impurity A: A Technical Overview

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Compound of Interest

Compound Name: Ciprofibrate impurity A

Cat. No.: B601638

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
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of **Ciprofibrate Impurity A**. Ciprofibrate, a fibric acid derivative, is a well-established lipid-regulating agent. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. **Ciprofibrate Impurity A**, identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a known related substance of Ciprofibrate.

This document summarizes the available chemical and physical properties of **Ciprofibrate Impurity A** and presents a general approach to its spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, publicly available experimental spectra are limited, this guide provides the necessary foundational information for researchers to identify and quantify this impurity.

Chemical and Physical Data

A summary of the key chemical and physical data for **Ciprofibrate Impurity A** is presented in Table 1. This information is crucial for the correct identification and characterization of the impurity.

Parameter	Value	Source(s)
Chemical Name	2-(4-Ethenylphenoxy)-2-methylpropanoic acid	[1][2][3]
Synonym	Ciprofibrate EP Impurity A	[1][2][4]
CAS Number	1474058-89-3	[1][4][5]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1][4][5]
Molecular Weight	206.24 g/mol	[5][6]
Structure	 Chemical structure of Ciprofibrate Impurity A	[5]

Spectroscopic Data

Detailed experimental spectroscopic data for **Ciprofibrate Impurity A** is not widely published in peer-reviewed literature. However, based on its chemical structure, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data can be predicted. Commercial suppliers of the **Ciprofibrate Impurity A** reference standard typically provide a Certificate of Analysis containing detailed experimental data, including ¹H-NMR, ¹³C-NMR, and MS spectra. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For **Ciprofibrate Impurity A**, both ¹H-NMR and ¹³C-NMR would be employed for full characterization.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl group protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H-NMR Data for **Ciprofibrate Impurity A**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (H-2', H-6')	7.2 - 7.4	Doublet	2H
Aromatic (H-3', H-5')	6.8 - 7.0	Doublet	2H
Vinyl (-CH=)	6.6 - 6.8	Doublet of Doublets	1H
Vinyl (=CH ₂)	5.6 - 5.8	Doublet	1H
Vinyl (=CH ₂)	5.1 - 5.3	Doublet	1H
Methyl (-CH ₃)	1.5 - 1.7	Singlet	6H
Carboxylic Acid (-COOH)	10 - 13	Broad Singlet	1H

Note: Predicted chemical shifts are based on standard values for similar structural motifs and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

For **Ciprofibrate Impurity A**, the expected molecular ion peak $[M-H]^-$ in negative ion mode electrospray ionization (ESI) would be observed at an m/z of approximately 205.2. In positive ion mode, the $[M+H]^+$ adduct would be expected at an m/z of approximately 207.2. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, further confirming the elemental composition.

Experimental Protocols

While specific experimental protocols for the acquisition of NMR and MS data for **Ciprofibrate Impurity A** are not publicly available, general methodologies would be followed.

NMR Spectroscopy Protocol (General)

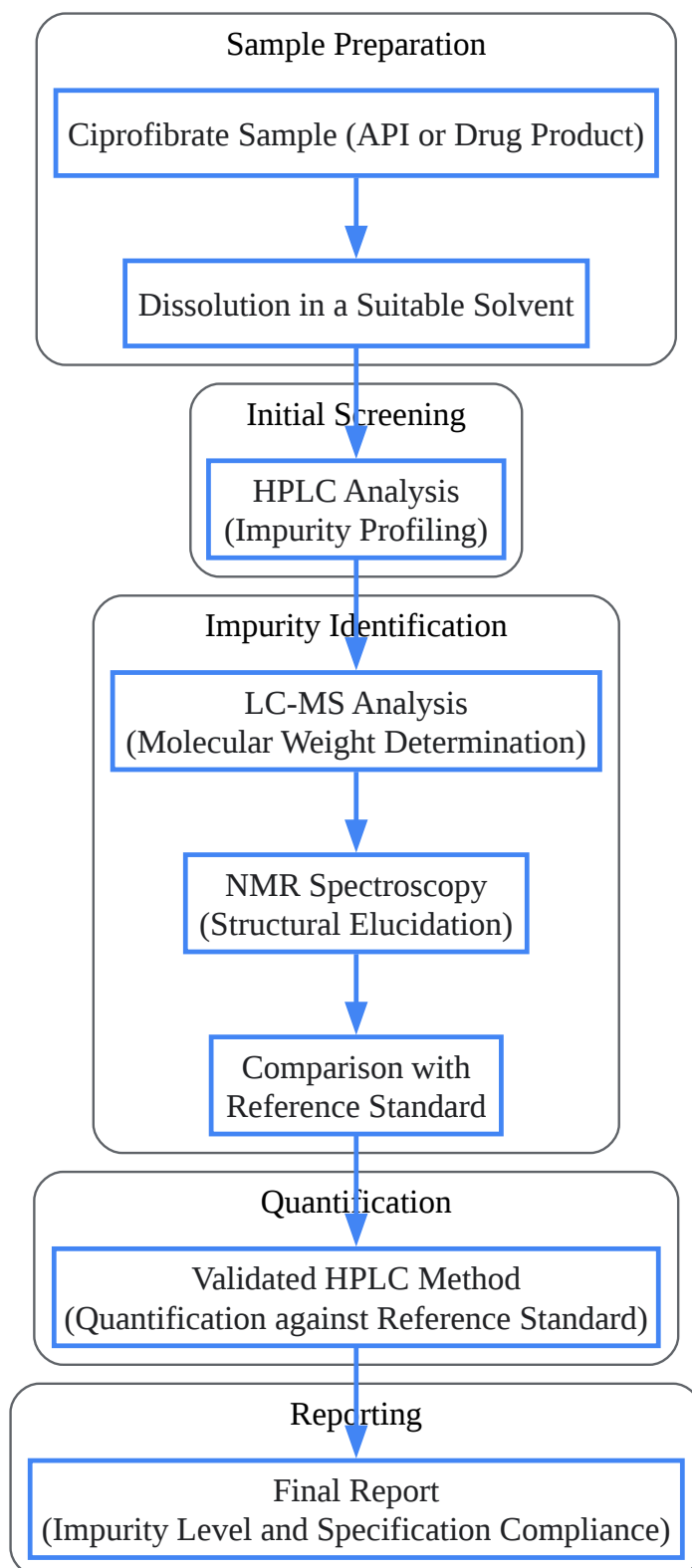
- Sample Preparation: Dissolve an accurately weighed sample of **Ciprofibrate Impurity A** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol (General)

- Sample Preparation: Prepare a dilute solution of **Ciprofibrate Impurity A** in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- Analysis: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

Analytical Workflow

The identification and quantification of **Ciprofibrate Impurity A** in a sample of the Ciprofibrate API or drug product typically follows a structured analytical workflow. This workflow ensures the accurate and reliable characterization of the impurity.



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Analytical workflow for **Ciprofibrate Impurity A**.

This logical diagram illustrates the typical steps involved, from sample preparation to the final report, ensuring the thorough analysis and control of **Ciprofibrate Impurity A** in pharmaceutical products. The use of a qualified reference standard is essential for the unambiguous identification and accurate quantification of the impurity.

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